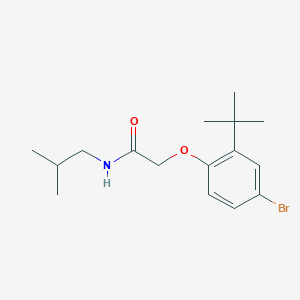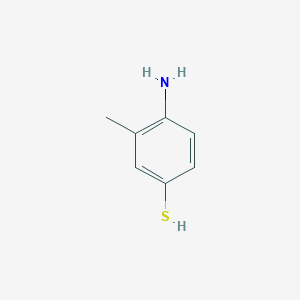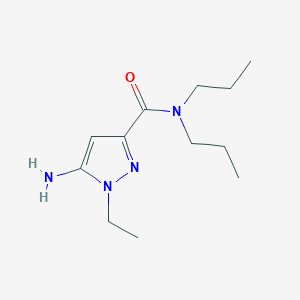
H-gamma-Glu-4-abz-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“H-gamma-Glu-4-abz-OH” is an amino acid derivative that has gained significant attention in scientific research and industry due to its unique biological properties. It has the molecular formula C12H14N2O5 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C12H14N2O5 . The compound has a molecular weight of 266.25 g/mol . The IUPAC name for this compound is 4-[[ (4 S )-4-amino-4-carboxybutanoyl]amino]benzoic acid .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 266.25 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 266.09027155 g/mol . The topological polar surface area of the compound is 130 Ų .
Scientific Research Applications
Peptide Catalysis and Asymmetric Reactions
One notable application is in the field of peptide catalysis, where peptides like H-D-Pro-Pro-Glu-NH2 serve as effective catalysts for conjugate addition reactions between aldehydes and nitroethylene. This process facilitates the synthesis of gamma-nitroaldehydes and, after reduction, monosubstituted gamma-nitroalcohols with excellent yields and optical purities. These products are crucial for developing gamma2-amino acids, providing a direct entry into this significant class of compounds (Wiesner et al., 2008).
Antioxidant Response and Enzyme Regulation
Gamma-Glutamylcysteine synthetase (gamma-GCS), a rate-limiting enzyme in the synthesis of glutathione, plays a pivotal role in cellular defense against oxidative stress. Research indicates that the antioxidant response element (ARE) mediates gamma-GCS gene expression and induction, regulated by Nrf and Jun factors. This pathway is crucial for understanding how cells respond to oxidative damage and maintain redox homeostasis (Jeyapaul & Jaiswal, 2000).
Enzyme Inhibition and Disease Treatment
Gamma-glutamyl transpeptidase (gamma-GT), essential for glutathione metabolism, has been studied for its role in diseases and potential as a therapeutic target. Inhibitors like L-2-amino-4-boronobutanoic acid (ABBA) demonstrate potent inhibition of gamma-GT, providing insights into treating conditions associated with glutathione dysregulation (London & Gabel, 2001).
Microbial Synthesis and Biopolymer Applications
The microbial synthesis of poly-gamma-glutamic acid (gamma-PGA) highlights its significance in biotechnology. Gamma-PGA is a biopolymer with applications ranging from food additives to pharmaceuticals, showcasing the versatility of microbial products in industrial applications (Luo et al., 2016).
Neurological Syndromes and Autoimmunity
Research into glutamic acid decarboxylase antibodies (GAD Ab) associated with neurological syndromes such as stiff-person syndrome and limbic encephalitis reveals the complex interplay between autoimmunity and neurological function. Understanding the pathophysiological mechanisms behind GAD Ab-related syndromes could lead to better diagnostic and therapeutic strategies (Dade et al., 2020).
Properties
IUPAC Name |
4-[[(4S)-4-amino-4-carboxybutanoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c13-9(12(18)19)5-6-10(15)14-8-3-1-7(2-4-8)11(16)17/h1-4,9H,5-6,13H2,(H,14,15)(H,16,17)(H,18,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRFSOHHKVLCCY-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2655819.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2655820.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2655823.png)
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2655825.png)
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2655832.png)


![(6-methoxypyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2655838.png)
![2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2655840.png)
![(1S,3R,4R)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2655841.png)
